molecular formula C16H12ClN3O2 B2496645 8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide CAS No. 951959-06-1

8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide

Cat. No. B2496645
CAS RN: 951959-06-1
M. Wt: 313.74
InChI Key: YKRNZNLYWMSFQG-UHFFFAOYSA-N
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Description

The compound “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .


Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . The specific synthesis pathway for “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” would depend on the starting materials and the specific conditions under which the reaction is carried out.


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific compound “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” would have additional functional groups attached to this basic structure, including a chlorine atom, a hydroxy group, and a carboxamide group.


Chemical Reactions Analysis

Quinoline and its derivatives participate in a wide range of chemical reactions. They can undergo electrophilic and nucleophilic substitution reactions, reduction reactions, and oxidation reactions . The specific reactions that “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” would depend on its specific structure. In general, quinoline is a colorless liquid that is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Scientific Research Applications

Anticancer Activity

8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide has shown promising results in the field of oncology. Its structure allows it to interact with DNA and inhibit the proliferation of cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, making it a potential candidate for developing new anticancer drugs .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial and fungal pathogens, showing effectiveness in inhibiting their growth. This makes it a valuable compound in the development of new antibiotics and antifungal agents .

Neuroprotective Effects

Research has indicated that 8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide can act as a neuroprotective agent. It has the potential to protect neurons from oxidative stress and other neurotoxic conditions, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide has shown antiviral properties, particularly against viruses such as HIV and hepatitis. Its mechanism involves inhibiting viral replication, which could be harnessed to develop new antiviral therapies .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated drugs to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for PDT.

These diverse applications highlight the versatility and potential of 8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide in various fields of scientific research and medicine.

If you have any more questions or need further details on any of these applications, feel free to ask!

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinoline Research and Reviews: Journal of Chemistry Recent advances in the synthesis of biologically and pharmaceutically active quinoline derivatives : Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs : 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles : Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinoline

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological system in which they are acting. Some quinoline derivatives have been found to have antimicrobial, anticancer, and antifungal effects .

Safety and Hazards

The safety and hazards associated with “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” would depend on its specific structure and properties. In general, care should be taken when handling quinoline and its derivatives due to their potential toxicity .

Future Directions

Quinoline and its derivatives have a wide range of applications in the fields of medicinal chemistry and drug discovery . Future research could focus on exploring the potential biological activities of “8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide” and developing efficient methods for its synthesis.

properties

IUPAC Name

8-chloro-N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-9-4-3-7-18-15(9)20-16(22)11-8-19-13-10(14(11)21)5-2-6-12(13)17/h2-8H,1H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRNZNLYWMSFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-4-hydroxy-N-(3-methylpyridin-2-yl)quinoline-3-carboxamide

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